molecular formula C11H9F3N4O2S B2393729 N'-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-2-thiophenecarbohydrazide CAS No. 477762-33-7

N'-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-2-thiophenecarbohydrazide

Cat. No. B2393729
CAS RN: 477762-33-7
M. Wt: 318.27
InChI Key: DTUAWDRDFVXTOH-UHFFFAOYSA-N
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Description

“N’-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-2-thiophenecarbohydrazide” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom . It is part of the larger family of pyrazoles, which are a class of organic compounds with the formula C3H3N2H. Pyrazoles are heterocyclic compounds, meaning they contain atoms of at least two different elements as members of its rings .


Synthesis Analysis

The synthesis of such compounds often involves the use of organocatalytic α-trifluoromethylation and α-perfluoroalkylation of aldehydes with commercially available perfluoroalkyl halides . A Cu-catalyzed trifluoromethylation of silyl enol ethers with Togni’s reagent as electrophilic trifluoromethylating agent produces α-trifluoromethyl ketones in good yields .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethyl group (CF3) is a key component of the molecule, contributing to its unique properties . The pyrazole ring, a five-membered ring with two nitrogen atoms, is another important structural feature .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For example, an electrochemical synthesis of fluorinated ketones from enol acetates and RfSO2Na in an undivided cell under constant current conditions proceeds via perfluoroalkyl radical generation from sodium perfluoroalkyl sulfinate followed by addition to the enol acetate and transformation of the resulting C radical to a fluorinated ketone .

Scientific Research Applications

Synthesis and Anticancer Potential

Knoevenagel condensation has been identified as a key reaction in the synthesis of a wide array of compounds with significant biological activities, including potential anticancer agents. The reaction facilitates the creation of α,β-unsaturated ketones/carboxylic acids, playing a crucial role in drug discovery, especially in developing molecules with anticancer properties. The versatility of this reaction, as applied to various pharmacophoric aldehydes and active methylenes, underscores the strategic synthesis of compounds like N'-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-2-thiophenecarbohydrazide, which may hold potent anticancer activities through targeting DNA, microtubules, and various kinases (Tokala, Bora, & Shankaraiah, 2022).

Role in Developing Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, which are structurally related to the compound , have garnered attention for their anti-inflammatory and antibacterial properties. The presence of a trifluoromethyl group, especially at specific positions on the pyrazole nucleus, significantly influences the activity profile of these compounds. This highlights the potential of this compound in medicinal chemistry as a template for designing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Utility in Heterocyclic Compound Synthesis

The chemistry of pyrazoline derivatives, including compounds similar to this compound, has been extensively explored for developing new anticancer agents. Pyrazolines, characterized by their heterocyclic structure of five rings with three carbon atoms and two nitrogen atoms, have shown significant biological effects, including anticancer activity. This underlines the importance of pyrazoline derivatives in pharmaceutical research, offering a promising avenue for the compound's application in discovering novel therapeutic agents (Ray et al., 2022).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-methyl-N'-(thiophene-2-carbonyl)-3-(trifluoromethyl)pyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O2S/c1-18-5-6(8(17-18)11(12,13)14)9(19)15-16-10(20)7-3-2-4-21-7/h2-5H,1H3,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUAWDRDFVXTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)NNC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330993
Record name 1-methyl-N'-(thiophene-2-carbonyl)-3-(trifluoromethyl)pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822120
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

477762-33-7
Record name 1-methyl-N'-(thiophene-2-carbonyl)-3-(trifluoromethyl)pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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